molecular formula C18H12Cl3N3O3S B2595991 2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681266-67-1

2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2595991
CAS No.: 681266-67-1
M. Wt: 456.72
InChI Key: OTYDTCMBYSHEBT-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a synthetic small molecule belonging to a class of compounds featuring a 5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazole core scaffold. This structural motif is of significant interest in medicinal chemistry and drug discovery research. Compounds within this chemical class have been investigated for their potential to modulate key biological pathways. For instance, research into structurally related molecules has highlighted their utility as inhibitors of cyclin-dependent kinases (CDKs) , which are critical regulators of the cell cycle and are prominent targets in oncology research for halting the proliferation of cancer cells . The specific substitution pattern on this compound—featuring dichloro- and chlorophenyl benzamide groups—suggests it is designed for high-affinity interaction with biological targets, potentially acting as a key intermediate or tool compound in the development of novel therapeutic agents. This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or personal use. Researchers can employ this compound in various in vitro assays to study signal transduction mechanisms, screen for anticancer activity, or explore structure-activity relationships (SAR) to guide the rational design of more potent and selective bioactive molecules.

Properties

IUPAC Name

2,5-dichloro-N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl3N3O3S/c19-10-1-4-12(5-2-10)24-17(14-8-28(26,27)9-16(14)23-24)22-18(25)13-7-11(20)3-6-15(13)21/h1-7H,8-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYDTCMBYSHEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)Cl)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps:

  • Formation of the Thienopyrazole Core: : The initial step involves the synthesis of the thienopyrazole core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and thiophene carboxylic acids.

  • Chlorination: : The introduction of chlorine atoms is usually performed using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction conditions often require controlled temperatures to prevent over-chlorination.

  • Coupling with Benzamide: : The final step involves coupling the chlorinated thienopyrazole with benzamide. This is typically done using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thienopyrazole ring. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the nitro groups or other reducible functionalities within the molecule. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

  • Substitution: : The chlorine atoms in the compound can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used to replace chlorine with other functional groups.

Common Reagents and Conditions

    Oxidation: H₂O₂, m-CPBA, acetic acid as solvent, room temperature to mild heating.

    Reduction: NaBH₄, LiAlH₄, ethanol or tetrahydrofuran (THF) as solvent, low temperatures.

    Substitution: NaOCH₃, KOtBu, dimethyl sulfoxide (DMSO) or methanol as solvent, room temperature to mild heating.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

Chemistry

In chemistry, 2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies as a potential inhibitor of certain enzymes. Its ability to interact with biological targets makes it a candidate for further investigation in drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. It may serve as a lead compound for the development of new drugs aimed at treating diseases such as cancer, inflammation, and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s thieno-pyrazole-sulfone scaffold is distinct from the thiazolo-pyrimidine or pyrimido-quinazoline cores of 11a, 11b, and 12.
  • Chloro substituents in the target may increase steric hindrance relative to the methyl or cyano groups in 11a–11b, affecting reactivity in substitution reactions.

Spectroscopic and Electronic Properties

Infrared (IR) Spectroscopy

  • Target Compound : Expected CN and SO₂ stretches near 2200 cm⁻¹ (CN) and 1300–1150 cm⁻¹ (asymmetric/symmetric SO₂), respectively.
  • Compound 11a : CN stretch at 2219 cm⁻¹; NH stretches at 3436–3173 cm⁻¹ .
  • Compound 11b : CN stretch at 2209 cm⁻¹; NH stretches at 3423–3119 cm⁻¹ .
  • Compound 12 : CN stretch at 2220 cm⁻¹; CO stretch at 1719 cm⁻¹ .

Comparison: The target’s sulfone group introduces distinct SO₂ vibrational modes absent in 11a–12, while its dichloro-benzamide moiety may downshift aromatic C-Cl stretches compared to cyano or methyl groups in analogs.

NMR Spectroscopy

  • Target Compound : Aromatic protons (4-chlorophenyl and dichlorobenzamide) would resonate downfield (δ 7.0–8.0 ppm) due to electron-withdrawing Cl and SO₂ groups.
  • Compound 11a : Aromatic protons at δ 6.56–7.94 ppm; =CH proton at δ 7.94 ppm .
  • Compound 11b : Aromatic protons at δ 6.67–8.01 ppm; =CH proton at δ 8.01 ppm .

Comparison: The target’s electron-deficient aromatic systems may result in greater deshielding compared to 11a–11b, where electron-donating methyl or cyano groups moderate chemical shifts.

Computational Insights

Electron Density and Reactivity

  • Target Compound : DFT calculations (e.g., using methods from ) predict localized electron density around the sulfone and chloro groups, creating electrophilic regions. Multiwfn analysis () could reveal reduced electron localization function (ELF) at the pyrazole N-atoms due to sulfone electron withdrawal .
  • Compound 12 : Anthranilic acid-derived systems exhibit delocalized π-electron density across the quinazoline ring, favoring nucleophilic aromatic substitution .

HOMO-LUMO Gaps

  • Target Compound : The electron-withdrawing Cl and SO₂ groups likely lower the LUMO energy, enhancing electrophilicity.
  • Compounds 11a–11b: Methyl and cyano substituents raise HOMO energies, increasing susceptibility to oxidation .

Biological Activity

2,5-Dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by the following structural formula:

C13H8Cl3NO3S\text{C}_{13}\text{H}_{8}\text{Cl}_{3}\text{N}\text{O}_{3}\text{S}

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

  • Anticancer Activity : Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have shown promising results in inhibiting the growth of colon carcinoma cells with IC50 values in the low micromolar range (e.g., 6.2 μM) .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Related pyrazolone derivatives have demonstrated effective antibacterial and antifungal properties. For example, certain pyrazolone compounds exhibited MIC values as low as 0.39 mg/mL against Klebsiella pneumoniae and Bacillus cereus .

The mechanisms through which 2,5-dichloro-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that similar compounds can trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals, contributing to their anticancer and anti-inflammatory effects .

Case Studies

Several studies highlight the efficacy of this compound and its analogs:

  • Study on Anticancer Effects :
    • A study screened various thieno[3,4-c]pyrazole derivatives for anticancer activity. The results indicated that specific substitutions significantly enhanced cytotoxicity against breast and colon cancer cell lines .
  • Antimicrobial Screening :
    • In another investigation, pyrazolone derivatives were tested for antimicrobial activity against a panel of pathogens. The results showed that modifications to the phenyl ring improved antibacterial potency considerably .

Data Table: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/MIC (μM/mg/mL)Reference
AnticancerColon carcinoma HCT-1166.2
AnticancerBreast cancer T47D27.3
AntibacterialKlebsiella pneumoniae0.39
AntibacterialBacillus cereus0.78

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